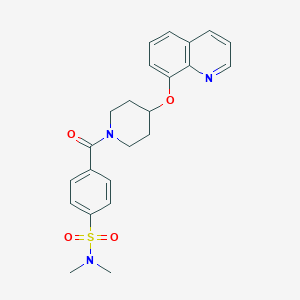![molecular formula C11H10N2O3 B2837623 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 923258-65-5](/img/structure/B2837623.png)
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C({11})H({10})N({2})O({3}). This compound is notable for its unique structure, which includes a cyclopropyl group, a methyl group, and an isoxazole ring fused to a pyridine ring. It is used in various scientific research fields due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyridine Ring Construction: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Final Assembly: The final step involves the coupling of the isoxazole and pyridine rings, which can be achieved through a variety of coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens (Cl(_2), Br(_2)), nucleophiles (NH(_3), OH(^-)), and electrophiles (NO(_2)^+, SO(_3)^+).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents employed.
科学研究应用
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used to study enzyme interactions and to develop enzyme inhibitors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.
Affecting Cellular Pathways: Influencing various cellular pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
6-Cyclopropyl-3-methylisoxazole-4-carboxylic acid: Similar structure but lacks the pyridine ring.
3-Methylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.
6-Cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its combination of a cyclopropyl group, a methyl group, and an isoxazole ring fused to a pyridine ring. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.
This compound’s distinct structure and properties make it a valuable tool in various fields of scientific research, offering potential for the development of new materials, drugs, and other applications.
属性
IUPAC Name |
6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-5-9-7(11(14)15)4-8(6-2-3-6)12-10(9)16-13-5/h4,6H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOEAXJMWXUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
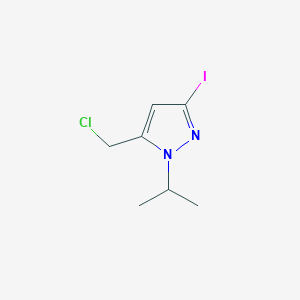
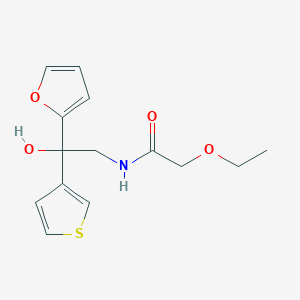
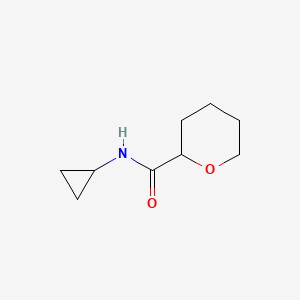
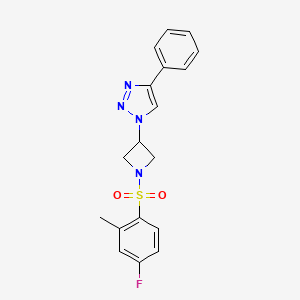
![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)
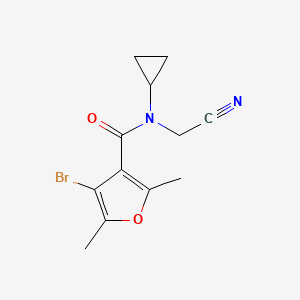
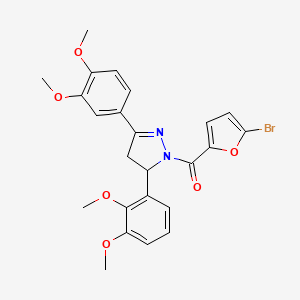
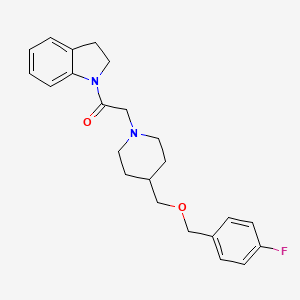
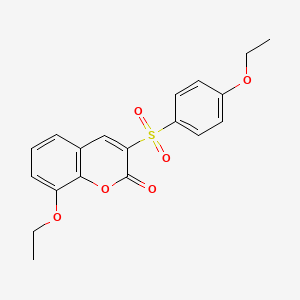
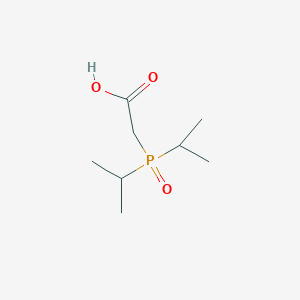
![3-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2837561.png)
